molecular formula C30H60O3 B14525658 14-Hydroxytetradecyl hexadecanoate CAS No. 62604-73-3

14-Hydroxytetradecyl hexadecanoate

Cat. No.: B14525658
CAS No.: 62604-73-3
M. Wt: 468.8 g/mol
InChI Key: PFWZWNGSGIGUOE-UHFFFAOYSA-N
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Description

14-Hydroxytetradecyl hexadecanoate is an ester derived from the reaction of 14-hydroxytetradecanoic acid (C₁₄H₂₈O₃, CAS 17278-74-9 ) and hexadecanoic acid (palmitic acid).

  • Molecular formula: C₃₀H₅₈O₃.
  • Molecular weight: ~478.78 g/mol (calculated).
  • Key features: A hydroxytetradecyl chain (14 carbons with a hydroxyl group) esterified to a hexadecanoate (C₁₆) group.

This compound’s applications may include use as a surfactant or emulsifier due to its amphiphilic nature. However, further experimental validation is required to confirm its properties.

Properties

CAS No.

62604-73-3

Molecular Formula

C30H60O3

Molecular Weight

468.8 g/mol

IUPAC Name

14-hydroxytetradecyl hexadecanoate

InChI

InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)33-29-26-23-20-17-14-11-10-13-16-19-22-25-28-31/h31H,2-29H2,1H3

InChI Key

PFWZWNGSGIGUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Hydroxytetradecyl hexadecanoate typically involves the esterification reaction between 14-hydroxytetradecanol and hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

14-Hydroxytetradecyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14-oxotetradecyl hexadecanoate or 14-carboxytetradecyl hexadecanoate.

    Reduction: Formation of 14-hydroxytetradecyl hexadecanol.

    Substitution: Formation of 14-halotetradecyl hexadecanoate.

Scientific Research Applications

14-Hydroxytetradecyl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of 14-Hydroxytetradecyl hexadecanoate involves its interaction with cellular membranes and proteins. The hydroxyl group allows for hydrogen bonding with membrane lipids, enhancing membrane fluidity and stability. Additionally, the ester group can undergo hydrolysis to release the active alcohol and acid, which can interact with specific molecular targets and pathways, such as enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 14-hydroxytetradecyl hexadecanoate with structurally related esters and salts:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Physical State
This compound C₃₀H₅₈O₃ 478.78 (calc.) Not available Hydroxytetradecyl + hexadecanoate Likely crystalline
Ethyl Hexadecanoate C₁₈H₃₆O₂ 284.48 628-97-7 Ethyl ester of hexadecanoic acid Crystalline, colorless
Methyl 14-methylhexadecanoate C₁₈H₃₆O₂ 284.48 2490-49-5 Branched methyl group at C14 Liquid (inferred)
Zinc Hexadecanoate C₃₂H₆₂O₄Zn 576.21 Not provided Zinc salt of hexadecanoic acid Solid (mp 129°C)
Hexyl Decanoate C₁₄H₂₀O₂ 220.31 5421-17-0 Hexyl ester of decanoic acid Likely liquid

Physical and Chemical Properties

  • Ethyl Hexadecanoate: Insoluble in water; non-polar . Zinc Hexadecanoate: Insoluble in water; typical of metal soaps .
  • Melting Points: Zinc Hexadecanoate: 129°C . Ethyl Hexadecanoate: Likely low (typical of fatty acid esters). this compound: Estimated ~100–130°C (based on chain length and hydroxyl group).

Functional and Application Differences

  • This compound: Potential use in cosmetics or pharmaceuticals due to surfactant-like properties.
  • Ethyl Hexadecanoate: Used as a laboratory chemical; non-hazardous .
  • Zinc Hexadecanoate: Employed in lubricants or stabilizers for polymers .
  • Methyl 14-methylhexadecanoate: May serve as a flavor/fragrance component (branched esters often have distinct odors) .

Research Findings and Key Observations

Chain Length Effects: Longer alkyl chains (e.g., hexadecanoate vs. decanoate) increase molecular weight and melting points but reduce volatility .

Safety Profiles: Ethyl hexadecanoate is classified as non-hazardous . Zinc hexadecanoate requires careful handling due to its inorganic nature .

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